T338C Src-IN-1

Übersicht

Beschreibung

Diese Verbindung zeigt eine hohe Hemmwirkung mit einem IC50-Wert von 111 Nanomolar, was deutlich effektiver ist als ihre Aktivität gegen das Wildtyp-c-Src . Die Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle von Src-Kinasen in verschiedenen zellulären Prozessen zu untersuchen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von T338C Src-IN-1 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und beinhalten oft spezielle Reagenzien und Katalysatoren, um die gewünschte Reinheit und Ausbeute zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt in der Regel in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um Konsistenz und hohe Ausbeute zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die für wissenschaftliche Forschungsanwendungen erforderlichen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

T338C Src-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen können auftreten, insbesondere an reaktiven Stellen innerhalb des Moleküls

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen zu modifizierten Analoga von this compound führen können .

Wissenschaftliche Forschungsanwendungen

Selectivity and Potency

The selectivity and potency of T338C Src-IN-1 have been demonstrated through extensive biochemical assays. A study comparing various c-Src variants revealed that T338C exhibits a catalytic efficiency significantly higher than other variants, making it an effective tool for studying Src-related signaling pathways . The following table summarizes key kinetic parameters:

| c-Src Variant | (min) | (μM) | (min μM) |

|---|---|---|---|

| Wild Type | 159 ± 4 | 31.9 ± 3.0 | 4.99 ± 0.40 |

| T338C | 183 ± 3 | 21.9 ± 1.7 | 8.34 ± 0.57 |

| AS1 | 51.9 ± 1.9 | 87.5 ± 12.6 | 0.592 ± 0.072 |

This data indicates that this compound not only retains wild-type activity but also enhances the overall catalytic efficiency compared to other variants .

Targeting Oncogenic Pathways

Src kinases are implicated in numerous cancers, including breast, colon, and lung cancer. The use of this compound allows researchers to dissect the role of Src in tumorigenesis and metastasis by selectively inhibiting its activity in cancer cell lines .

Case Study: Breast Cancer

In a recent study, the application of this compound in breast cancer models demonstrated significant inhibition of cell proliferation and migration, suggesting its potential as a therapeutic agent for treating Src-dependent tumors . The study utilized both in vitro assays and xenograft models to validate the efficacy of this compound.

Synergistic Effects with Other Therapies

This compound has also been evaluated for its synergistic effects when combined with other targeted therapies, such as HER2 inhibitors in breast cancer treatment. Preliminary results indicate enhanced anti-tumor activity when used in conjunction with these agents, highlighting its potential for combination therapies .

Broader Implications in Chemical Genetics

The development of this compound exemplifies the advancements in chemical genetics, where engineered proteins are used to create highly selective inhibitors that can be applied across various biological contexts . This approach not only aids in understanding kinase biology but also paves the way for novel therapeutic strategies.

Wirkmechanismus

T338C Src-IN-1 exerts its effects by specifically binding to the mutant form of the c-Src kinase, T338C. This binding inhibits the kinase activity, thereby blocking the downstream signaling pathways that are regulated by Src kinases. The molecular targets and pathways involved include various proteins and enzymes that are part of the Src kinase signaling cascade .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dasatinib: Ein weiterer Src-Kinase-Inhibitor mit breiterer Aktivität gegen mehrere Kinasen.

Bosutinib: Ein dualer Src/Abl-Kinase-Inhibitor, der zur Behandlung der chronisch-myeloischen Leukämie eingesetzt wird.

Einzigartigkeit

T338C Src-IN-1 ist einzigartig in seiner hohen Spezifität und Potenz gegen die mutierte T338C-Form von c-Src, was es zu einem wertvollen Werkzeug macht, um die spezifische Rolle dieser mutierten Kinase in verschiedenen biologischen Prozessen zu untersuchen. Seine Selektivität und Wirksamkeit unterscheiden es von anderen Src-Kinase-Inhibitoren .

Biologische Aktivität

T338C Src-IN-1 is a specialized compound designed to inhibit the T338C mutant of the Src tyrosine kinase, a critical player in various cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanism of action, potency, selectivity, and implications for research and therapeutic applications.

Overview of Src Kinase

Src is a non-receptor protein tyrosine kinase that plays a pivotal role in regulating cellular processes such as growth, differentiation, and survival. It is implicated in several signaling pathways, including those activated by receptor tyrosine kinases and integrins. The dysregulation of Src activity is associated with various cancers, making it a target for therapeutic intervention.

This compound targets the T338C variant of Src, which features a cysteine gatekeeper residue. This modification allows for selective inhibition by electrophilic compounds. The binding of this compound to this engineered cysteine results in irreversible inhibition, effectively blocking the kinase's activity.

Key Findings

- Selectivity and Potency : this compound exhibits high selectivity for the T338C variant over wild-type (WT) Src. Inhibition studies reveal an IC50 value of 111 nM for T338C compared to significantly higher values for WT Src, indicating a tenfold increase in potency against the mutant form .

- Catalytic Efficiency : The catalytic efficiency of T338C c-Src was found to be significantly enhanced compared to other variants. The following table summarizes kinetic parameters:

| c-Src Variant | (min) | (μM) | (min μM) |

|---|---|---|---|

| WT | 159 ± 4 | 31.9 ± 3.0 | 4.99 ± 0.40 |

| T338C | 183 ± 3 | 21.9 ± 1.7 | 8.34 ± 0.57 |

| AS1 | 51.9 ± 1.9 | 87.5 ± 12.6 | 0.592 ± 0.072 |

These results indicate that T338C c-Src has an improved catalytic efficiency compared to WT and other variants .

Structural Insights

The structural basis for the selectivity of this compound has been elucidated through X-ray crystallography. The compound forms a covalent bond with the cysteine residue at position 338, stabilizing its binding and leading to irreversible inhibition . The cocrystal structure reveals how the bulky inhibitor complements the altered ATP-binding site created by the cysteine gatekeeper.

Case Study: Cancer Research

In experimental models, this compound has been utilized to assess its effects on cancer cell lines that express the T338C mutant form of Src. Results indicate that treatment with this compound leads to reduced cell proliferation and increased apoptosis in these cells, highlighting its potential as a therapeutic agent in Src-driven malignancies.

Implications for Chemical Genetics

The development of this compound exemplifies a novel approach in chemical genetics, utilizing engineered kinases with specific gatekeeper mutations to create highly selective inhibitors . This strategy not only enhances our understanding of kinase biology but also paves the way for targeted therapies that minimize off-target effects.

Eigenschaften

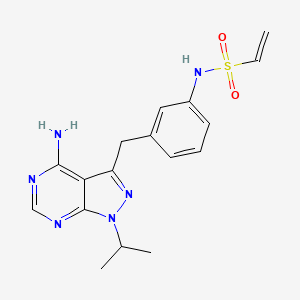

IUPAC Name |

N-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-4-26(24,25)22-13-7-5-6-12(8-13)9-14-15-16(18)19-10-20-17(15)23(21-14)11(2)3/h4-8,10-11,22H,1,9H2,2-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFALAKLPXVLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)NS(=O)(=O)C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.